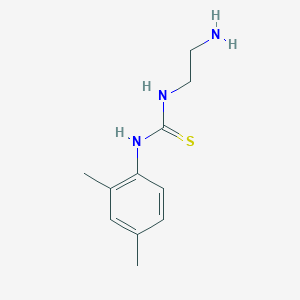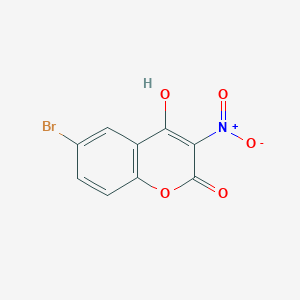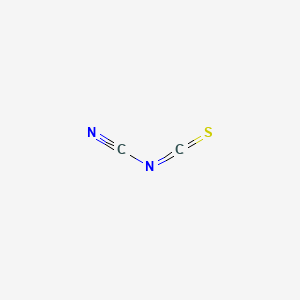
Zirconium(2+) hydroxide nitrate (1/1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zirconium(2+) hydroxide nitrate (1/1/1) is a chemical compound that consists of zirconium ions, hydroxide ions, and nitrate ions in a 1:1:1 ratio
準備方法
Synthetic Routes and Reaction Conditions
Zirconium(2+) hydroxide nitrate (1/1/1) can be synthesized through a co-precipitation method. This involves the reaction of zirconium nitrate with a base such as potassium hydroxide (KOH) under controlled conditions. The reaction typically takes place in an aqueous solution, where the zirconium nitrate acts as the precursor and the base facilitates the precipitation of zirconium hydroxide. The reaction conditions, such as temperature, concentration, and pH, are optimized to obtain the desired crystalline structure and morphology .
Industrial Production Methods
Industrial production of zirconium(2+) hydroxide nitrate (1/1/1) often involves large-scale co-precipitation processes. The precursor zirconium nitrate is dissolved in water, and a base is added to the solution to induce precipitation. The resulting precipitate is then filtered, washed, and dried to obtain the final product. The process parameters are carefully controlled to ensure high purity and consistent quality of the compound .
化学反応の分析
Types of Reactions
Zirconium(2+) hydroxide nitrate (1/1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxide.
Reduction: Under certain conditions, it can be reduced to lower oxidation states of zirconium.
Substitution: The hydroxide and nitrate ions can be substituted with other anions or ligands in coordination chemistry.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions include zirconium oxide, various zirconium complexes, and substituted zirconium compounds. These products have diverse applications in catalysis, materials science, and other fields .
科学的研究の応用
Zirconium(2+) hydroxide nitrate (1/1/1) has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of zirconium-based catalysts and materials.
Biology: The compound’s biocompatibility makes it useful in biomedical research, including drug delivery systems and medical implants.
Medicine: Its antimicrobial and antioxidant properties are explored for potential therapeutic applications.
Industry: It is used in the production of ceramics, coatings, and other advanced materials.
作用機序
The mechanism by which zirconium(2+) hydroxide nitrate (1/1/1) exerts its effects involves its interaction with various molecular targets and pathways. In catalysis, the compound’s Lewis acidic properties facilitate various chemical transformations. In biomedical applications, its biocompatibility and stability play a crucial role in its effectiveness. The hydroxide and nitrate ions can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and functionality .
類似化合物との比較
Similar Compounds
Zirconium oxide (ZrO2): Known for its high thermal stability and mechanical strength, used in ceramics and coatings.
Zirconium chloride (ZrCl4): A common zirconium compound used in organic synthesis and catalysis.
Zirconium nitrate (Zr(NO3)4): Used as a precursor for various zirconium compounds and materials.
Uniqueness
Zirconium(2+) hydroxide nitrate (1/1/1) is unique due to its specific combination of hydroxide and nitrate ions, which impart distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for scientific research and industrial applications.
特性
CAS番号 |
55326-67-5 |
|---|---|
分子式 |
HNO4Zr |
分子量 |
170.24 g/mol |
IUPAC名 |
zirconium(2+);hydroxide;nitrate |
InChI |
InChI=1S/NO3.H2O.Zr/c2-1(3)4;;/h;1H2;/q-1;;+2/p-1 |
InChIキー |
ALACSOMYHWDEDE-UHFFFAOYSA-M |
正規SMILES |
[N+](=O)([O-])[O-].[OH-].[Zr+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(3-Methylphenyl)sulfanyl]-1H-indole-2,3-dione](/img/structure/B14642129.png)





![4-[3-(2,4-Dinitrophenyl)prop-2-en-1-ylidene]-1-ethyl-1,4-dihydroquinoline](/img/structure/B14642159.png)


![N-[(E)-(carbamoylhydrazinylidene)methyl]butanamide](/img/structure/B14642197.png)


